molecular formula C25H29N3O5 B11405515 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11405515
M. Wt: 451.5 g/mol
InChI Key: XMJZAHVVAPNLLF-UHFFFAOYSA-N
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Description

The compound 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxy, methoxy, and pentyloxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxyethyl and Hydroxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of Methoxy and Pentyloxy Groups: These groups are often added through etherification reactions using methoxy and pentyloxy halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction could yield alcohols or amines.

Scientific Research Applications

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the methoxy and pentyloxy groups.

    5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxyphenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the pentyloxy group.

    5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the methoxy group.

The presence of the methoxy and pentyloxy groups in This compound

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O5/c1-3-4-7-14-33-19-11-10-16(15-20(19)32-2)24-21-22(17-8-5-6-9-18(17)30)26-27-23(21)25(31)28(24)12-13-29/h5-6,8-11,15,24,29-30H,3-4,7,12-14H2,1-2H3,(H,26,27)

InChI Key

XMJZAHVVAPNLLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

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